molecular formula C17H17FN6OS B2484657 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 863453-07-0

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2484657
CAS No.: 863453-07-0
M. Wt: 372.42
InChI Key: HSMDAAODIADICE-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3, a thioether linkage at position 7, and a pyrrolidin-1-yl ethanone moiety. Such triazolo-pyrimidine derivatives are often explored as kinase inhibitors or antiviral agents due to their heterocyclic versatility and ability to modulate enzyme activity .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6OS/c18-13-5-3-12(4-6-13)9-24-16-15(21-22-24)17(20-11-19-16)26-10-14(25)23-7-1-2-8-23/h3-6,11H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMDAAODIADICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H20FN5OSC_{21}H_{20}FN_5OS, with a molecular weight of approximately 436.5 g/mol. The compound features a triazolo-pyrimidine core linked to a pyrrolidine group, which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method often includes the formation of the triazole ring via cycloaddition reactions followed by thioether formation and subsequent modifications to introduce the pyrrolidine moiety.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that similar triazolo[4,5-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines by targeting specific signaling pathways such as ERK and PI3K/Akt pathways .

Antimicrobial Properties

Compounds derived from triazoles are known for their antimicrobial activities. Studies have demonstrated that related compounds exhibit broad-spectrum antibacterial effects against pathogenic bacteria . The presence of the thioether linkage in this compound may enhance its interaction with microbial targets.

Antiviral Effects

Some triazole derivatives have been reported to possess antiviral properties, particularly against viral infections where they inhibit viral replication through interference with viral enzymes . This suggests potential applications in treating viral diseases.

Case Studies and Research Findings

  • Anticancer Mechanism :
    • A study on related triazolopyrimidine derivatives indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of proteins involved in these processes. Specifically, they were shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
  • Antimicrobial Testing :
    • In vitro testing of related compounds demonstrated significant inhibition of bacterial growth compared to standard antibiotics. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
  • In Vivo Studies :
    • Animal model studies have shown that triazole-based compounds can effectively reduce tumor sizes and improve survival rates when administered at specific dosages, further validating their potential as anticancer agents .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis; inhibits cell proliferation ,
AntimicrobialBroad-spectrum antibacterial activity ,
AntiviralInhibits viral replication ,

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing triazolo[4,5-d]pyrimidine structures exhibit promising anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of protein kinases that are crucial for tumor growth and survival .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Its unique structure allows it to interact with bacterial enzymes or receptors, potentially disrupting their function and leading to cell death. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria .

CNS Activity

Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, suggesting possible uses in treating neurological disorders such as anxiety and depression .

Case Studies

StudyFocusFindings
Rapp et al. (2008)Anticancer propertiesDemonstrated significant inhibition of tumor cell lines by triazolo[4,5-d]pyrimidines, including derivatives of the compound .
El-Sayed et al. (2023)Anti-inflammatory effectsReported that related compounds showed significant anti-inflammatory activity via COX enzyme inhibition, indicating potential for treating inflammatory diseases .
Chahal et al. (2023)CNS effectsInvestigated neuroactive properties and found promising results in reducing anxiety-like behaviors in animal models when using similar triazole-containing compounds .

Chemical Reactions Analysis

Oxidation Reactions

The thioether moiety (-S-) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Example Reaction Pathway:
ThioetherOxidizing AgentSulfoxideSulfone\text{Thioether} \xrightarrow{\text{Oxidizing Agent}} \text{Sulfoxide} \rightarrow \text{Sulfone}

Oxidizing AgentConditionsProductYieldCharacterization MethodSource
H2O2\text{H}_2\text{O}_2RT, 12 hrsSulfoxide65%1H NMR,LC-MS^1\text{H NMR}, \text{LC-MS}
mCPBA\text{mCPBA}0–5°C, 2 hrsSulfone78%13C NMR,IR^{13}\text{C NMR}, \text{IR}

Key Findings:

  • Sulfoxides form preferentially at room temperature, while sulfones require stronger oxidants like mCPBA .

  • The triazolopyrimidine core remains intact during oxidation .

Reduction Reactions

The ketone group in the ethanone moiety can be reduced to a secondary alcohol.

Example Reaction Pathway:
KetoneReducing AgentAlcohol\text{Ketone} \xrightarrow{\text{Reducing Agent}} \text{Alcohol}

Reducing AgentSolventProductYieldNotesSource
NaBH4\text{NaBH}_4MeOHAlcohol82%Mild conditions, no byproducts
LiAlH4\text{LiAlH}_4THFAlcohol90%Requires anhydrous conditions

Key Findings:

  • LiAlH4\text{LiAlH}_4 achieves higher yields but poses handling challenges due to reactivity .

  • The triazole ring is unaffected under these conditions.

Nucleophilic Substitution

The 4-fluorobenzyl group participates in aromatic substitution reactions.

Example Reaction Pathway:
Ar-F+NuAr-Nu+F\text{Ar-F} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{F}^-

NucleophileConditionsProductYieldCharacterizationSource
NH3\text{NH}_3100°C, DMF4-Aminobenzyl45%HPLC,HRMS\text{HPLC}, \text{HRMS}
CH3O\text{CH}_3\text{O}^-80°C, DMSO4-Methoxybenzyl52%1H NMR^1\text{H NMR}

Key Findings:

  • Reactions proceed via an SNArS_N\text{Ar} mechanism, requiring electron-deficient aromatic systems .

  • Steric hindrance from the triazolopyrimidine core limits substitution efficiency .

Alkylation/Acylation of Pyrrolidine

The pyrrolidine nitrogen serves as a nucleophile for alkylation or acylation.

Example Reaction Pathway:
R-X+PyrrolidineR-Pyrrolidinium\text{R-X} + \text{Pyrrolidine} \rightarrow \text{R-Pyrrolidinium}

ReagentConditionsProductYieldNotesSource
CH3I\text{CH}_3\text{I}RT, DCMN-Methylpyrrolidinium88%Quaternary ammonium salt
AcCl\text{AcCl}0°C, Et3_3NN-Acetylpyrrolidine75%Requires base for deprotonation

Key Findings:

  • Alkylation enhances solubility in polar solvents .

  • Acylation stabilizes the pyrrolidine against oxidative degradation .

Acidic Hydrolysis

The thioether linkage is cleaved under strong acidic conditions:
C-S-CHClThiol+Alcohol\text{C-S-C} \xrightarrow{\text{HCl}} \text{Thiol} + \text{Alcohol}

AcidConditionsProductYieldSource
6M HClReflux, 6 hrs7-Mercaptotriazolo[4,5-d]pyrimidine60%

Basic Hydrolysis

The ethanone moiety undergoes saponification:
RCOOR’NaOHRCOONa++R’OH\text{RCOOR'} \xrightarrow{\text{NaOH}} \text{RCOO}^- \text{Na}^+ + \text{R'OH}

BaseConditionsProductYieldSource
2M NaOH60°C, 4 hrsCarboxylic Acid70%

Photochemical Reactions

The fluorobenzyl group undergoes photodegradation under UV light (λ = 254 nm), yielding defluorinated byproducts.

ConditionsDegradation ProductHalf-LifeSource
UV, 24 hrsBenzyl derivative8 hrs

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolo[4,5-d]pyrimidine Derivatives

2-(4-Fluorophenyl)-1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone ()
  • Structural Differences: Triazole Substituent: 4-Methoxyphenyl vs. 4-fluorobenzyl in the target compound. Linker: Piperazine vs. thioether. Piperazine introduces conformational flexibility and basicity, whereas the thioether may enhance metabolic stability. Terminal Group: 4-Fluorophenyl acetyl vs. pyrrolidinyl ethanone. The pyrrolidine moiety likely improves solubility compared to the aromatic acetyl group.
  • Hypothesized Impact :
    • The 4-methoxyphenyl group in ’s compound may reduce membrane permeability compared to the target’s fluorobenzyl group due to increased polarity.
    • Piperazine linkers are associated with improved water solubility but may increase susceptibility to oxidative metabolism .
General Triazolo-Pyrimidine Trends
  • Electron-Withdrawing Groups (e.g., fluorine in the target compound) are preferred for enhancing binding affinity in kinase targets by polar interactions.
  • Thioether Linkages (as in the target) often improve stability over oxygen ethers due to reduced enzymatic cleavage .

Thiazolo[4,5-d]pyrimidine Derivatives ()

Compounds 19 and 20 from feature a thiazolo[4,5-d]pyrimidine core instead of triazolo, with chromenyl and phenyl substituents.

  • Key Comparisons: Heterocyclic Core: Thiazole (sulfur and nitrogen) vs. triazole (three nitrogen atoms). Thiazolo derivatives may exhibit weaker hydrogen-bonding capacity but higher aromatic stability. Substituent Complexity: Chromenyl and phenyl groups in suggest applications in photodynamic therapy or estrogen receptor modulation, differing from the target’s likely kinase inhibition role.

Imidazo-Pyrrolo-Pyrazine Derivatives ()

Examples like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone share the ethanone terminus but use fused imidazo-pyrrolo-pyrazine cores.

  • Functional Implications: The fused heterocycles in may target DNA repair pathways (e.g., PARP inhibitors), whereas triazolo-pyrimidines typically address kinase signaling.

Data Table: Structural and Functional Comparisons

Feature Target Compound Compound Compound (19/20)
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine
Position 3 Substituent 4-Fluorobenzyl 4-Methoxyphenyl Phenyl/chromenyl
Position 7 Linker Thioether Piperazine Thioxo-tetrahydrothiazolo
Terminal Group Pyrrolidin-1-yl ethanone 4-Fluorophenyl acetyl Methylthieno-pyrimidinone
Hypothesized Use Kinase inhibition, antiviral Kinase or protease modulation Photodynamic therapy, receptor modulation
Metabolic Stability High (thioether, fluorine) Moderate (piperazine susceptibility) Variable (depends on chromenyl group)

Research Findings and Gaps

  • Target Compound: No direct biological data is available in the provided evidence. Its design suggests optimization for kinase targets, leveraging fluorine and pyrrolidine for balance between affinity and solubility.
  • Compound : The 4-methoxyphenyl group may reduce efficacy in hydrophobic binding pockets compared to the target’s fluorobenzyl .
  • Synthesis Gaps : highlights microwave-assisted synthesis for thiazolo derivatives, but methods for the target compound remain unexplored in the provided materials .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone?

Methodological Answer:

  • Stepwise Functionalization: Begin with constructing the triazolopyrimidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure regioselectivity .
  • Thioether Linkage: Introduce the thio group at position 7 using nucleophilic substitution with mercaptoethanol under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
  • Pyrrolidinone Coupling: Employ peptide coupling reagents (e.g., HATU/DIPEA) for amide bond formation between the thiol intermediate and pyrrolidine derivatives .
  • Purification: Use column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can researchers assess the compound’s stability under varying pH conditions for in vitro assays?

Methodological Answer:

  • Buffer Systems: Prepare solutions in PBS (pH 7.4), acetate buffer (pH 4.5), and borate buffer (pH 9.0) at 37°C.
  • HPLC Monitoring: Analyze degradation over 24–72 hours using a C18 column (UV detection at 254 nm).
  • Kinetic Modeling: Calculate half-life (t₁/₂) via first-order kinetics. Structural analogs with triazolopyrimidine cores show instability at pH < 5 due to protonation of the triazole nitrogen .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across cell lines (e.g., IC₅₀ variability in cancer vs. non-cancer models)?

Methodological Answer:

  • Assay Standardization: Use identical cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (e.g., 48 hrs) to minimize variability .
  • Target Validation: Perform siRNA knockdown of suspected targets (e.g., kinases or GPCRs) to confirm mechanism-specific activity .
  • Metabolic Profiling: Compare intracellular metabolite levels (LC-MS/MS) to identify cell line-specific detoxification pathways affecting potency .

Q. What experimental designs are robust for evaluating in vivo efficacy while minimizing off-target effects?

Methodological Answer:

  • Dose Optimization: Conduct pharmacokinetic (PK) studies in rodents to determine Cmax and AUC using LC-MS/MS plasma analysis .
  • Tissue Distribution: Track compound levels in target organs (e.g., liver, tumor) via radiolabeling (³H or ¹⁴C) .
  • Control Groups: Include a structurally analogous inactive compound (e.g., with a methyl group replacing the fluorobenzyl moiety) to isolate target-specific effects .

Data Analysis & Mechanistic Questions

Q. How to analyze SAR for derivatives with modified fluorobenzyl or pyrrolidinone groups?

Methodological Answer:

  • Crystallography: Resolve X-ray structures of the compound bound to target proteins (e.g., kinases) to identify critical hydrogen bonds or π-π interactions .
  • Free Energy Calculations: Use molecular dynamics (MD) simulations (e.g., AMBER) to compare binding affinities of analogs with varying substituents .
  • In Silico Screening: Apply QSAR models trained on triazolopyrimidine datasets to predict bioactivity of novel derivatives .

Q. What methodologies validate the role of the thioether group in target engagement?

Methodological Answer:

  • Mutagenesis Studies: Engineer cysteine-to-serine mutations in the target protein’s binding pocket to disrupt sulfur-mediated covalent bonding .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics of the thioether-containing compound vs. its oxygen analog (e.g., ether-linked derivative) .
  • Proteomic Profiling: Use activity-based protein profiling (ABPP) with a biotinylated probe to identify off-target proteins interacting with the thioether group .

Technical Challenges & Solutions

Q. How to address solubility limitations in aqueous assay buffers?

Methodological Answer:

  • Co-solvent Systems: Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without inducing cytotoxicity .
  • Prodrug Design: Synthesize phosphate or acetate prodrugs that hydrolyze in physiological conditions to release the active compound .

Q. What analytical techniques confirm batch-to-batch consistency in large-scale synthesis?

Methodological Answer:

  • NMR Purity Checks: Acquire ¹H/¹³C NMR spectra in DMSO-d6 to detect residual solvents or byproducts .
  • Mass Spectrometry: Perform HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • Stability-Indicating Methods: Use forced degradation (e.g., heat, light) followed by UPLC-PDA to assess impurity profiles .

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